3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime
Description
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a pyrazole-based oxime derivative characterized by a cyclohexylphenyl substituent at the 3-position of the pyrazole ring and a phenyl group at the 1-position.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-23-15-20-16-25(21-9-5-2-6-10-21)24-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-17,26H,1,3-4,7-8H2/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDWSVQSQBYXJC-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Substitution Reactions: The phenyl and cyclohexylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Oxime Formation: The final step involves the conversion of the aldehyde group to an oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxime Formation and Tautomerism
The oxime group is formed via condensation of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., pyridine or NaOH) . Key features include:
-
Tautomeric equilibrium : The oxime exists in syn (Z) and anti (E) configurations, with the anti form typically dominating in polar solvents due to intramolecular hydrogen bonding between the oxime hydroxyl and pyrazole nitrogen .
-
Crystallography : Single-crystal X-ray studies of analogous compounds reveal planar geometries stabilized by π-stacking and hydrogen-bonding networks with water molecules .
Oxidation Reactions
The oxime undergoes oxidation to form nitrile or nitroso derivatives:
Mechanistic Insight : Oxidation with iodobenzene diacetate (IBD) induces dimerization via N–O bond formation, yielding bis-pyrazolyl oxadiazole derivatives .
Cyclization Reactions
The oxime participates in heterocycle synthesis:
-
With 2-hydroxyacetophenone : Forms chalcone intermediates, which cyclize to 4H-chromen-4-ones under oxidative conditions (H₂O₂/KOH) . These derivatives exhibit antifungal activity.
-
With thiosemicarbazide : Generates thiazole hybrids via condensation followed by cyclocondensation with phenacyl bromides .
Example :
textPyrazole-oxime + Thiosemicarbazide → Thiosemicarbazone → Thiazole derivative (antibacterial)[1]
Condensation Reactions
The oxime acts as a nucleophile in Schiff base formation:
-
With amines : Produces hydrazones, semicarbazones, or thiosemicarbazones under mild acidic/basic conditions .
-
With active methylene compounds : Forms Knoevenagel adducts (e.g., with malononitrile) .
Notable Application : Glycosylation of the oxime with N-glycosyl-N'-aminothioureas yields glycosyl-thiourea hybrids with potential bioactive properties .
Reduction and Alkylation
-
Reduction : Sodium borohydride reduces the oxime to the corresponding amine (-CH₂-NH₂) .
-
Alkylation : Treatment with alkyl bromides or epichlorohydrin forms ethers (e.g., O-alkyl oximes) .
Synthetic Pathway :
textPyrazole-oxime + R-X → O-alkyl oxime → Wittig reaction → Alkenylpyrazoles[1]
Metal-Complexation Behavior
The oxime’s hydroxyl and imine groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺):
-
Copper templating : Facilitates crystallization and stabilizes supramolecular architectures via O–H···O and N–H···O bonds .
-
Catalytic applications : Metal complexes are explored in oxidation catalysis and sensor development .
Biological Activity Correlations
Derivatives exhibit:
-
Antimicrobial activity : Thiazole and oxadiazole hybrids show MIC values of 8–32 µg/mL against S. aureus and C. albicans .
-
β-Adrenoceptor antagonism : Oxime ethers demonstrate moderate β₁/β₂-blocking activity (IC₅₀: 10–50 µM) .
Stability and Degradation
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrazole, including 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms such as modulation of cell cycle progression and activation of caspases.
- Anti-inflammatory Properties : The compound may interact with proteins involved in inflammatory pathways, although detailed mechanistic studies are required to elucidate these interactions fully.
- Antimicrobial Activity : Initial investigations indicate potential antimicrobial properties, making it a candidate for further studies in combating resistant microbial strains .
Anticancer Research
The anticancer potential of this compound has been evaluated through various in vitro assays. For instance, cytotoxic effects were observed against several cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
| A549 | 20 |
These results indicate significant antiproliferative effects, warranting further exploration into its mechanisms of action and potential therapeutic applications.
Anti-inflammatory Studies
The compound's interaction with inflammatory mediators suggests its potential use in treating inflammatory diseases. Studies have shown that it may inhibit the expression of pro-inflammatory cytokines, providing a foundation for developing anti-inflammatory therapies .
Antimicrobial Applications
In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Case Studies
Several case studies have explored the applications of this compound in different contexts:
Case Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluating the cytotoxic effects on cancer cell lines revealed that the compound exhibits significant antiproliferative effects against various types of cancer cells, indicating its potential as an anticancer agent.
Case Study 2: Inflammatory Response Modulation
Another study investigated the compound's ability to modulate inflammatory responses in vitro, showing promise for therapeutic applications in conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, highlighting substituent effects, synthesis routes, and biological activities:
Key Observations:
Electron-Donating Groups (MeO): Enhance solubility and stability; methoxy derivatives are precursors for bioactive Schiff bases . Bulky Groups (Cyclohexyl, Phenoxy): The cyclohexyl group in the target compound likely improves lipophilicity and bioavailability compared to smaller substituents, facilitating membrane penetration .
Synthesis :
- Most analogs are synthesized via Claisen-Schmidt condensation (e.g., chalcone intermediates) or Vilsmeier-Haack formylation (e.g., POCl3-DMF-mediated aldehyde formation) .
- Oxime formation typically involves reaction with hydroxylamine under acidic or neutral conditions .
Biological Activity: Antimicrobial: Schiff bases derived from pyrazole-4-carbaldehydes show activity against bacteria/fungi . Insecticidal: Pyrazole oximes with bulky substituents (e.g., phenoxy, pyridyl) exhibit potent activity against pests like Mythimna separata .
Biological Activity
3-(4-Cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime is a synthetic organic compound belonging to the pyrazole class, characterized by its complex structure that includes a cyclohexyl group, a phenyl group, and an oxime functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted its diverse applications and mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 345.44 g/mol
- Density : 1.19 g/cm³
- Boiling Point : Approximately 532.1 °C
- pKa : Around 10.39
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Suzuki-Miyaura Coupling Reaction : A widely used method for forming carbon-carbon bonds under mild conditions.
- Oxime Formation : The aldehyde functional group can be converted into an oxime through reaction with hydroxylamine.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi.
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 3-(4-isopropylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime | Antimicrobial | |
| 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime | Anticancer |
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties, particularly in inhibiting COX enzymes involved in inflammatory pathways. In vitro studies suggest that it may reduce inflammation markers effectively.
Anticancer Activity
Preliminary investigations have indicated that this compound may have anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and microbial resistance.
- Receptor Binding : Interaction with specific receptors could modulate signaling pathways related to cancer progression and inflammation.
Case Studies
Several case studies have documented the biological effects of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related pyrazole compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing the potential of these compounds in treating infections.
- Anti-inflammatory Effects : In an experimental model of arthritis, a pyrazole derivative was shown to significantly reduce paw swelling and inflammatory cytokine levels, suggesting therapeutic potential for inflammatory diseases.
- Anticancer Properties : In vitro assays revealed that the compound induced apoptosis in breast cancer cell lines, highlighting its potential as a lead compound for further drug development.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime?
The oxime is typically synthesized by condensing the aldehyde precursor (3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with hydroxylamine hydrochloride (NHOH·HCl) in a basic alcoholic medium. Ethanol or methanol is commonly used as the solvent, with potassium hydroxide (KOH) or sodium acetate (NaOAc) as the base. The reaction is refluxed for 4–6 hours, followed by cooling and recrystallization from ethyl acetate or ethanol to isolate the product .
Q. How is the oxime configuration (E/Z) confirmed experimentally?
The E/Z configuration is determined using X-ray crystallography. For example, single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings and hydrogen-bonding patterns, as seen in structurally similar pyrazole oximes (e.g., 5-(2-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime). Additionally, H NMR coupling constants between the oxime proton (H–N–O) and adjacent groups provide indirect evidence .
Q. What spectroscopic methods are used to characterize this compound?
- IR spectroscopy : Confirms the presence of C=N (1600–1650 cm) and O–H (3200–3400 cm) stretches.
- H/C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), cyclohexyl protons (δ 1.0–2.5 ppm), and the oxime proton (δ 8.0–9.5 ppm).
- Mass spectrometry : Validates molecular weight via [M+H] peaks. For example, a derivative with a molecular weight of 327.18 g/mol (CHBrNO) showed a base peak at m/z 327 .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in pyrazole oxime derivatives?
SCXRD analysis using programs like SHELXL97 refines bond lengths, angles, and intermolecular interactions. For instance, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, two independent molecules in the asymmetric unit exhibited dihedral angles of 26.0° and 39.9° between pyrazole and aryl rings, highlighting conformational flexibility. Hydrogen-bonding networks (e.g., O–H⋯N) stabilize the crystal lattice .
Q. What experimental strategies optimize oxime ester formation for enhanced bioactivity?
- Reagent stoichiometry : Excess NHOH·HCl (1.5–2.0 equivalents) ensures complete conversion of the aldehyde to oxime.
- Purification : Flash chromatography (ethyl acetate/hexane) or recrystallization minimizes byproducts.
- Derivatization : Reacting the oxime with acyl chlorides (e.g., 3-(trifluoromethyl)pyrazole-4-carbonyl chloride) under basic conditions yields ester derivatives with improved antifungal activity .
Q. How do substituents on the pyrazole ring influence biological activity?
- Electron-withdrawing groups (e.g., CF) : Enhance antifungal potency by increasing membrane permeability. For example, 3-(difluoromethyl)-pyrazole-4-carboxaldehyde oxime esters showed IC values of 0.8–1.2 µg/mL against Botrytis cinerea.
- Bulky substituents (e.g., cyclohexylphenyl) : Improve target specificity by sterically blocking non-specific interactions .
Q. What computational methods support mechanistic studies of oxime bioactivity?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with fungal cytochrome P450 enzymes, identifying key binding residues (e.g., Leu321, Phe484) .
Data Analysis & Contradictions
Q. How to address discrepancies in antifungal activity data across studies?
Q. Why do some oxime derivatives exhibit low crystallinity?
Flexible cyclohexylphenyl groups disrupt crystal packing. Co-crystallization with small molecules (e.g., DMSO) or using high-boiling solvents (e.g., DMF) improves crystal quality .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
